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Compound of Interest

1-(azetidin-3-yl)-4-iodo-1H-
Compound Name:

pyrazole
CAS No.: 1343072-59-2
Cat. No.: B1374087

Get Quote

Executive Summary

Compound: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole CAS: 1704492-60-3 (Free Base) / 2658468-
39-2 (HCI) Role: High-value Fragment-Based Drug Discovery (FBDD) scaffold.

This guide provides a structural analysis of the 1-(azetidin-3-yl)-4-iodo-1H-pyrazole scaffold.
It compares this 4-membered ring linker against standard 5- and 6-membered alternatives
(pyrrolidine, piperidine) to demonstrate its unique value in controlling exit vectors and metabolic
stability. Additionally, it outlines specific X-ray crystallography protocols, leveraging the heavy
iodine atom for ab initio phasing.

Comparative Analysis: The Azetidine Advantage

In medicinal chemistry, the choice of linker defines the spatial orientation of the warhead
(pyrazole) relative to the solubilizing tail (amine). The azetidine ring offers distinct advantages
over pyrrolidine and piperidine analogs.
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Structural & Vector Comparison

The following table contrasts the critical structural parameters of the azetidine scaffold against
its primary alternatives.

- Azetidine Linker Pyrrolidine Linker Piperidine Linker
eature
(Subject) (Alternative A) (Alternative B)
Ring Size 4-Membered 5-Membered 6-Membered
o ~40-45° Chair conformation
Pucker Angle ~25-30° (Rigid) ] )
(Flexible/Envelope) (Fluxional)
) Linear/Planar )
Exit Vector o Angular/Kinked Staggered/Offset
projection
sp3 Character High (Strain-induced) High Moderate
o ~10.0 (Lower than
Basicity (pKa) o ~10.5 ~11.0
piperidine)
. - High (Reduced Moderate (Liability at
Metabolic Stability o Moderate
oxidation) _carbon)
Ligand Efficiency Highest (Low MW) Moderate Lowest

Vector Logic Diagram

The diagram below illustrates the decision logic for selecting the azetidine scaffold based on
structural requirements.
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Caption: Decision matrix for scaffold selection. Green paths indicate scenarios where the
Azetidine linker is superior.

Structural Data Expectations

While specific proprietary datasets may vary, the following parameters represent the expected
crystallographic values for this molecule, derived from recent high-resolution studies of 4-

iodopyrazole and azetidine salts.

Expected Bond Metrics
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Parameter Expected Value Structural Insight

Typical for aromatic iodine;
C-I Bond Length 2.08-2.10A susceptible to halogen
bonding.

Indicates delocalization within
N-N Bond (Pyrazole) 1.34-1.36 A _
the pyrazole ring.

The ring is rarely planar; it
) o adopts a puckered
Ring Pucker (Azetidine) 20° - 30° ] )
conformation to relieve

torsional strain.

The lodine

Intermolecular Contacts |---N (Halogen Bond) -hole often coordinates with
the Pyrazole N2 or Azetidine

NH.

The "Heavy Atom" Advantage

The presence of lodine (Z=53) is a significant advantage for X-ray crystallography.

e Anomalous Scattering: lodine provides a strong anomalous signal at standard wavelengths
(CuK

or Mo K

)

e Phasing: This allows for SAD (Single-wavelength Anomalous Diffraction) phasing, eliminating
the need for molecular replacement models. This is crucial when the azetidine ring adopts an
unpredictable conformation.

Experimental Protocol: Crystallization & Data
Collection
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Objective: Obtain diffraction-quality crystals of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole suitable
for SAD phasing.

Crystallization Workflow

The free base is often an oil or amorphous solid. Salt formation is mandatory for high-quality
diffraction.

e Salt Screen:
o Dissolve 10 mg of compound in MeOH (500 pL).
o Add stoichiometric equivalents (1:1) of acids: HCI (ethereal), Oxalic acid, Fumaric acid.

o Recommendation: The Hydrochloride (HCI) or Oxalate salts typically yield the most robust
lattices for azetidines due to strong charge-assisted hydrogen bonding.

» Vapor Diffusion (Hanging Drop):
o Reservoir: 500 pL of 30% PEG 4000 + 0.1M Tris pH 8.5.
o Drop: 1 pL Protein/Ligand solution + 1 pL Reservoir.

o Incubation: 18°C. Crystals should appear within 2-5 days.

Data Collection & SAD Phasing Strategy

This workflow ensures successful structure solution using the lodine signal.
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Caption: Workflow for lodine-SAD phasing. High redundancy is critical to resolve the

anomalous signal.

Validation (Self-Correcting Steps)

o CheckCIF: After refinement, upload the .cif to the IUCr CheckCIF server.
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e R-Factors: A high-quality small molecule structure should have

and

o Disorder: Check the azetidine ring for disorder. If the thermal ellipsoids are elongated, model
the ring as a two-site disordered system (pucker flip).

Conclusion

1-(Azetidin-3-yl)-4-iodo-1H-pyrazole represents a "Goldilocks" scaffold in drug design—more
rigid than pyrrolidine but less bulky than piperidine. For researchers, the iodine atom is not just
a synthetic handle for cross-coupling (Suzuki/Sonogashira) but a built-in crystallographic
beacon that guarantees structure solution via SAD phasing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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